5-Decenedioic acid
Description
Overview of Unsaturated Dicarboxylic Acids in Natural and Synthetic Chemistry
Unsaturated dicarboxylic acids, which contain one or more carbon-carbon double bonds, are prevalent in both nature and synthetic organic chemistry. britannica.com Simple examples like maleic acid and fumaric acid, which are cis-trans isomers, demonstrate how the geometry of the double bond can lead to significantly different physical and chemical properties. britannica.com Unsaturated dicarboxylic acids are found in various biological systems and are essential intermediates in metabolic pathways. wikipedia.org For instance, fumaric and succinic acids are key components of the citric acid cycle. wikipedia.org In synthetic chemistry, these acids are valuable building blocks. α,β-Unsaturated carboxylic acids are particularly important motifs in many biologically active natural products and medicines and serve as versatile starting materials for creating more complex molecules. chemistryviews.org Their double bonds and carboxylic acid groups offer multiple reaction sites for chemical modifications, such as addition reactions and polymerization. britannica.com
Significance of Long-Chain Dicarboxylic Acids as Chemical Precursors
Long-chain dicarboxylic acids (LCDAs), typically defined as those with more than six carbon atoms, are crucial intermediates in the chemical industry. google.comunibo.it They serve as monomers for the production of high-performance polymers, including polyamides and polyesters. google.comresearchgate.neteuropa.eu The length of the carbon chain in these diacids imparts greater flexibility and strength to the resulting polymers. google.com Beyond polymers, LCDAs are used to synthesize perfumes, adhesives, lubricants, plasticizers, and corrosion inhibitors. google.comresearchgate.net While many industrial LCDAs are derived from petrochemical sources, there is growing interest in biotechnological production from renewable resources like vegetable oils and fatty acids, which presents a more sustainable alternative. unibo.itresearchgate.net
Isomeric Forms and Structural Considerations of Decenedioic Acid
Decenedioic acid (C10H16O4) is a ten-carbon unsaturated dicarboxylic acid. nih.gov The specific properties and chemical behavior of decenedioic acid are determined by the location and stereochemistry (cis/trans or Z/E) of the double bond within its carbon chain. This results in numerous structural isomers, each with unique characteristics.
cis-5-Decenedioic acid, also known as (Z)-dec-5-enedioic acid, is a medium-chain fatty acid. foodb.cahmdb.ca In metabolic contexts, its precursor is oleic acid. hmdb.canih.gov It has been identified in human urine and is associated with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inborn error of metabolism. hmdb.cahmdb.ca The presence of the cis double bond at the 5-position influences its molecular shape and reactivity. nist.govuni.lu
Table 1: Properties of cis-5-Decenedioic Acid
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-dec-5-enedioic acid chemspider.com |
| Molecular Formula | C10H16O4 nist.gov |
| Molecular Weight | 200.23 g/mol nist.gov |
| CAS Number | 500033-09-0 nist.gov |
| InChI Key | WAGQZQAZCIOEDU-UPHRSURJSA-N uni.lu |
trans-5-Decenedioic acid, or (E)-dec-5-enedioic acid, is the geometric isomer of the cis form. nih.gov The trans configuration of the double bond results in a more linear molecular structure compared to its cis counterpart. This difference in geometry can affect physical properties such as melting point and solubility, as well as how the molecule interacts with enzymes or fits into crystal lattices.
Table 2: Properties of trans-5-Decenedioic Acid
| Property | Value |
|---|---|
| IUPAC Name | (E)-dec-5-enedioic acid nih.gov |
| Molecular Formula | C10H16O4 nih.gov |
| Molecular Weight | 200.23 g/mol nih.gov |
| CAS Number | 39516-91-1 nih.gov |
| InChI Key | WAGQZQAZCIOEDU-OWOJBTEDSA-N nih.gov |
Besides the 5-decenedioic acid isomers, other positional isomers exist with varying properties and occurrences.
2-Decenedioic Acid : This isomer, particularly (E)-dec-2-enedioic acid, is found naturally in some types of honey and is also produced by the fungus Aspergillus unilateralis. smolecule.comwikipedia.orgnih.gov Its presence in high concentrations in honey has been investigated as a potential marker for detecting adulteration where bees have been fed sugar syrup. wikipedia.org As an α,β-unsaturated acid, its double bond is conjugated with a carboxyl group, influencing its chemical reactivity. ontosight.ai
3-Decenedioic Acid : While less commonly cited in readily available literature, 3-decenedioic acid is another structural isomer. Its properties would be dictated by the double bond at the third carbon position.
4-Decenedioic Acid : This isomer exists in both cis and trans forms. cis-4-Decenedioic acid is classified as a medium-chain fatty acid and has been detected in human urine. hmdb.cachemfont.ca Its metabolic precursor is linoleic acid. researchgate.net Elevated levels of this isomer can be indicative of genetic disorders of fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency. chemfont.ca The trans isomer is formally known as (E)-dec-4-enedioic acid. ebi.ac.uk
Table 3: Properties of Other Decenedioic Acid Isomers
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2-Decenedioic acid | dec-2-enedioic acid nih.gov | C10H16O4 nih.gov | 200.23 g/mol nih.gov | 6048-93-7 (unspecified stereochemistry) nih.gov |
| (E)-2-Decenedioic acid | (E)-dec-2-enedioic acid nih.gov | C10H16O4 nih.gov | 200.23 g/mol nih.gov | 37443-67-7 nih.gov |
| cis-4-Decenedioic acid | (Z)-dec-4-enedioic acid nih.gov | C10H16O4 nih.gov | 200.23 g/mol nih.gov | 72879-22-2 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
39516-91-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(E)-dec-5-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-2H,3-8H2,(H,11,12)(H,13,14)/b2-1+ |
InChI Key |
WAGQZQAZCIOEDU-OWOJBTEDSA-N |
Isomeric SMILES |
C(C/C=C/CCCC(=O)O)CC(=O)O |
Canonical SMILES |
C(CC=CCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Decenedioic Acid
Chemical Synthesis Pathways
The synthesis of 5-decenedioic acid, a valuable C10 difunctional molecule, has been a subject of significant research, particularly focusing on sustainable and efficient catalytic methods. These pathways often utilize renewable feedstocks, aligning with the principles of green chemistry.
Olefin Metathesis-Based Approaches
Olefin metathesis has emerged as a powerful tool for the synthesis of this compound, primarily through the self-metathesis of specific unsaturated fatty acid precursors. This reaction involves the catalytically induced cleavage and reformation of carbon-carbon double bonds.
A key strategy for producing this compound involves the self-metathesis of unsaturated fatty acids. In this process, two molecules of a precursor acid react to form a symmetrical dicarboxylic acid and a hydrocarbon byproduct.
Notably, the self-metathesis of 5-octenoic acid can yield this compound. d-nb.inforsc.org Similarly, the complex, multi-step metathesis of eicosapentaenoic acid (EPA) , a five-fold unsaturated fatty acid found in microalgae oils, also produces this compound as a major byproduct alongside other valuable chemicals. d-nb.infogreencarcongress.comresearchgate.netrsc.orgresearchgate.net This reaction underscores the potential of converting renewable biomass into useful platform chemicals. d-nb.infogreencarcongress.com The self-metathesis of monounsaturated fatty acids is a promising route for synthesizing long-chain unsaturated α,ω-dicarboxylic acids. researchgate.net
Table 1: Self-Metathesis Precursors for this compound
| Precursor | Product(s) | Source/Significance |
|---|---|---|
| 5-Octenoic Acid | This compound, 3-hexene | Direct metathesis route. d-nb.inforsc.org |
| Eicosapentaenoic Acid (EPA) | This compound, 5-octenoic acid, benzene (B151609) | Co-production from renewable microalgae oil. d-nb.infogreencarcongress.comresearchgate.netrsc.orgresearchgate.net |
The success of olefin metathesis reactions heavily relies on the choice of catalyst. Ruthenium-based catalysts, particularly the Hoveyda–Grubbs catalysts, have demonstrated high efficiency and functional group tolerance in these transformations. researchgate.netconicet.gov.ar
The Hoveyda–Grubbs 2nd generation catalyst has been identified as particularly effective for the self-metathesis of EPA, achieving high conversion and selectivity. d-nb.info Studies have shown its superior reactivity and stability in various metathesis reactions involving fatty acid derivatives. researchgate.netconicet.gov.ard-nb.info These catalysts are favored for their ability to function under milder conditions and their tolerance to impurities often found in renewable feedstocks. conicet.gov.ar Encapsulation of the Hoveyda-Grubbs 2nd generation catalyst in hollow mesoporous silica (B1680970) gels has been shown to improve its performance and recyclability. rsc.org
Table 2: Performance of Metathesis Catalysts in EPA Self-Metathesis
| Catalyst | Conversion of EPA (%) | Selectivity towards 1,4-cyclohexadiene (B1204751) (%) | Reaction Time |
|---|---|---|---|
| Grubbs 1st Generation | 93 | ~70-80 | 4 hours |
| Grubbs 2nd Generation | >93 | ~70-80 | 4 hours |
| Hoveyda–Grubbs 2nd Generation | >93 | 100 | 15 minutes |
| catMETium | >93 | 55 | Not specified |
Data sourced from a study on benzene production from EPA, where this compound is a byproduct. d-nb.info
A significant advancement in the synthesis of this compound is its co-production with other valuable chemicals in an integrated, one-pot process. d-nb.infogreencarcongress.com Researchers have developed a two-step, one-pot synthesis that converts EPA from microalgal oils into benzene and, as major byproducts, this compound and 5-octenoic acid. d-nb.infogreencarcongress.comresearchgate.netrsc.org
Catalytic Dehydrogenation of Intermediates
Catalytic dehydrogenation is a crucial subsequent step in some synthetic pathways, particularly in the integrated processes starting from precursors like EPA. d-nb.infogreencarcongress.com This step is primarily aimed at the aromatization of cyclic intermediates (like 1,4-cyclohexadiene to benzene) but also influences the final state of the linear dicarboxylic acid byproducts. d-nb.infogreencarcongress.comresearchgate.net Transition metal-catalyzed dehydrogenation of alcohols to carboxylic acids is also a well-established atom-economical process. mdpi.combohrium.com
The presence and pressure of hydrogen during the catalytic dehydrogenation step have a profound impact on the final product distribution. d-nb.infogreencarcongress.com While the dehydrogenation to form aromatic compounds like benzene proceeds effectively even under hydrogen pressure, the linear olefinic byproducts are simultaneously hydrogenated. d-nb.infogreencarcongress.comresearchgate.net
Specifically, when the dehydrogenation step is conducted in the absence of added hydrogen, the byproduct is This compound . d-nb.infogreencarcongress.com However, if the reaction is performed under hydrogen pressure (even as low as 1-5 bar), the double bond in this compound is hydrogenated, leading to the formation of its saturated analogue, sebacic acid . d-nb.infogreencarcongress.comresearchgate.netrsc.org This allows for selective production of either the unsaturated or saturated dicarboxylic acid, both of which are desirable industrial chemicals, by simply controlling the reaction atmosphere. greencarcongress.comresearchgate.net Studies on the hydrogenation of other carboxylic acids have also shown that reaction parameters like temperature and pressure are critical for product selectivity. rsc.orgundip.ac.id
Table 3: Effect of Hydrogen Pressure on Product Formation
| Condition | Primary Aromatic Product | C10 Dicarboxylic Acid Product | Other Major Byproducts |
|---|---|---|---|
| No added H₂ | Benzene | This compound | 5-Octenoic acid d-nb.infogreencarcongress.com |
| With H₂ pressure (≥1 bar) | Benzene | Sebacic acid | Octanoic acid d-nb.infogreencarcongress.comresearchgate.netrsc.org |
Oxidation of Unsaturated Alkene Precursors
One of the primary chemical synthesis routes for dicarboxylic acids, including this compound, involves the oxidation of suitable unsaturated alkene precursors. ontosight.ai This method leverages the reactivity of the carbon-carbon double bond to introduce carboxyl functional groups. The specific nature of the oxidizing agent and reaction conditions can be tailored to control the yield and purity of the final product. For instance, strong oxidizing agents can cleave the double bond in a cyclic alkene precursor to yield the corresponding dicarboxylic acid. The choice of the precursor is critical, as its structure directly dictates the structure of the resulting diacid.
Dehydration of Related Hydroxyacids
Another established chemical pathway to produce this compound is through the dehydration of related hydroxyacids. ontosight.ai This process involves the removal of a water molecule from a hydroxy dicarboxylic acid precursor to form a carbon-carbon double bond at the desired position. The reaction is typically catalyzed by an acid and requires careful control of temperature and pressure to favor the formation of the unsaturated dicarboxylic acid and prevent unwanted side reactions. The efficiency of this method is highly dependent on the stability of the carbocation intermediate formed during the reaction.
Regioselective and Stereoselective Synthesis Strategies
Modern synthetic strategies increasingly focus on regioselectivity and stereoselectivity to produce specific isomers of this compound. Regioselective reactions control the location of the double bond within the carbon chain, while stereoselective methods determine the spatial arrangement of the atoms around the double bond (i.e., cis or trans isomers). khanacademy.org
For example, a stereoselective synthesis for (E)-5-decenoic acid has been developed utilizing (E)-1,6-undecadiene as a starting material. researchgate.net This multi-step process demonstrates the precise control that can be exerted over the molecule's final geometry. Such specific isomers are of interest for their unique physical and chemical properties, which can be crucial for applications in polymers and as sex attractants. researchgate.net The ability to selectively synthesize a particular regioisomer or stereoisomer is a significant advancement, as it allows for the production of materials with tailored properties. khanacademy.org
Biotechnological Production and Enzymatic Synthesis
The biotechnological production of dicarboxylic acids represents a promising and sustainable alternative to traditional chemical synthesis. This approach often utilizes microorganisms and their enzymes to convert renewable feedstocks into valuable chemicals.
Microbial Fermentation Processes
Microbial fermentation is a key technology for the biotechnological production of this compound. This process involves cultivating specific microbial strains in a controlled environment with a suitable carbon source, which they metabolize into the desired dicarboxylic acid.
Yeast Strains (e.g., Candida cloacae β-oxidation Mutants)
Specific strains of yeast, particularly mutants of Candida cloacae, have been identified as effective producers of unsaturated dicarboxylic acids. google.com These strains often have a modified β-oxidation pathway, which is the metabolic process that breaks down fatty acids. By creating mutations that limit or alter this pathway, the yeast can be engineered to accumulate and excrete medium-chain dicarboxylic acids instead of fully metabolizing the fatty acid substrates. google.comgoogle.com For instance, a β-oxidation mutant of Candida cloacae has been successfully used to produce a mixture of C8-C14 unsaturated dioic acids. google.com The use of such mutants is a cornerstone of producing these valuable chemicals from biological sources. google.com
Substrate Utilization (e.g., Unsaturated Fatty Acids like Oleic Acid from Oils)
The choice of substrate is a critical factor in the economic viability and product profile of the fermentation process. Unsaturated fatty acids, such as oleic acid, are abundant in natural oils like olive oil and sunflower oil, making them attractive and renewable feedstocks. google.commdpi.com When these oils are supplied to β-oxidation mutant yeast strains like Candida cloacae, the microorganisms metabolize the long-chain fatty acids, leading to the production of a mixture of shorter-chain, unsaturated dicarboxylic acids. google.com
For example, when oleic acid is used as the substrate, the fermentation process can yield a range of products, including cis-5-decenedioic acid. google.com The specific composition of the resulting dicarboxylic acids can be influenced by the fatty acid profile of the oil used. Research has shown that using sunflower oil, which is rich in linoleic acid, can result in a different product profile compared to olive oil, which is predominantly oleic acid. google.com
| Substrate | Yeast Strain | Key Products | Reference |
| Oleic Acid | Candida cloacae β-oxidation mutant | cis-5-decenedioic acid and other unsaturated dioic acids | google.com |
| Sunflower Oil | Candida cloacae β-oxidation mutant | Mixture of C8-C18 unsaturated dioic acids | google.com |
| Olive Oil | Candida cloacae β-oxidation mutant | Mixture of C8-C18 unsaturated dioic acids | google.com |
This biotechnological approach not only provides a route to this compound but also offers the potential to produce a variety of other valuable dicarboxylic acids from renewable resources.
Optimization of Fermentation Conditions (e.g., pH Modulation for Product Profile)
The production of dicarboxylic acids, including this compound, through fermentation is a complex process influenced by numerous environmental factors. Optimization of these conditions is critical for maximizing yield and controlling the specific chain length of the resulting diacids. Among these factors, pH modulation has been identified as a key strategy for altering the product profile during fermentation. google.comgoogle.com
Research has shown that the pH of the fermentation medium directly influences the β-oxidation activity of the microorganisms involved, which in turn affects the chain-shortening process of the fatty acid substrate. google.com By adjusting the pH during fermentation, it is possible to modify the relative concentrations of the different dicarboxylic acids produced. google.com For instance, when using C18 unsaturated fatty acids as a starting material, maintaining a production pH in the range of 7.4 to 7.6 results in the C14 unsaturated dioic acid being the predominant product. google.comgoogle.com However, a slight decrease in the production pH to approximately 7.1 shifts the metabolic process, leading to the C12 unsaturated dioic acid becoming the dominant species. google.comgoogle.com This demonstrates a clear, controllable method for targeting the synthesis of specific medium-chain dicarboxylic acids.
While specific optimization data for this compound is not extensively detailed, the principles observed in the production of related dicarboxylic acids are applicable. General fermentation optimization involves the precise control of several parameters to enhance microbial activity and product yield. patsnap.com These often include temperature, dissolved oxygen (DO) levels, and substrate feeding strategies. nih.govmdpi.commdpi.com For example, in the production of 5-keto-D-gluconic acid, controlling the pH at 5.5 and DO at 15% in a bioreactor significantly increased the product concentration compared to shake flask cultures. nih.gov Further enhancements using a glucose feeding strategy boosted the final yield substantially. nih.gov Such strategies, including the use of response surface methodologies like the Box-Behnken design, allow for the systematic optimization of multiple variables to maximize production. mdpi.comnih.gov
| Production pH | Dominant Dicarboxylic Acid Species | Reference |
|---|---|---|
| 7.4 - 7.6 | C14 Unsaturated Dioic Acid | google.comgoogle.com |
| ~7.1 | C12 Unsaturated Dioic Acid | google.comgoogle.com |
Role of Fungi in Natural Production (e.g., Aspergillus unilateralis)
Several fungal species are known to naturally produce decenedioic acids as part of their metabolic processes. The fungus Aspergillus unilateralis has been identified as a natural source of (E)-2-decenedioic acid. nih.govsmolecule.comwikipedia.org Biological and chemical analysis of an Australian strain of A. unilateralis revealed a complex array of metabolites, including this medium-chain dicarboxylic acid. nih.govresearchgate.net The isolation of (E)-2-decenedioic acid from this fungus marked its first reported occurrence as a natural product from this source. researchgate.netresearchgate.net
Other fungi have also been documented as producers of decenedioic acid isomers. The compound is a known metabolite isolated from cultures of Verticillium lecanii, an entomopathogenic fungus used in pest control. researchgate.net Furthermore, (E)-2-decenedioic acid was the first nematicidal compound to be isolated from fungi belonging to the genus Pleurotus, commonly known as oyster mushrooms. d-nb.info Secretions from the hyphae of Pleurotus ostreatus contain trans-2-decenedioic acid, which enables the fungus to immobilize and digest nematodes. mdpi.com
| Fungal Species | Decenedioic Acid Isomer Produced | Reference |
|---|---|---|
| Aspergillus unilateralis | (E)-2-Decenedioic Acid | nih.govsmolecule.comwikipedia.org |
| Pleurotus spp. (e.g., P. ostreatus) | (E)-2-Decenedioic Acid / trans-2-Decenedioic Acid | d-nb.infomdpi.com |
| Verticillium lecanii | 2-Decenedioic Acid | researchgate.net |
Enzymatic Biotransformations of Fatty Acids
The biosynthesis of this compound from fatty acid precursors is accomplished through specific enzymatic pathways. The primary mechanism is ω-oxidation, which serves as an alternative pathway to the more common β-oxidation. nih.gov In ω-oxidation, the terminal methyl group (the ω-carbon) of a fatty acid is hydroxylated to form a primary alcohol (ω-hydroxy fatty acid), which is subsequently oxidized to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. nih.govgoogle.com This transformation is catalyzed by a series of enzymes.
Modern biotechnological approaches leverage this natural pathway through engineered microorganisms. Recombinant host cells can be designed to express a suite of enzymes capable of converting fatty acids or renewable feedstocks like carbohydrates into specific dicarboxylic acids. google.com The key enzymes in this engineered pathway include:
A modified ω-hydroxylase (EC 1.14.15.3) : Often a cytochrome P450 monooxygenase, this enzyme catalyzes the critical first step of adding a hydroxyl group to the terminal carbon of the fatty acid chain. google.com
An alcohol dehydrogenase (EC 1.1.1.1/2) : This enzyme oxidizes the newly formed hydroxyl group into an aldehyde. google.com
An aldehyde dehydrogenase (EC 1.2.1.3/4/5) : This enzyme completes the process by oxidizing the aldehyde group to a carboxylic acid group, thus forming the dicarboxylic acid. google.com
In addition to direct biotransformation, chemo-catalytic methods using fatty acid substrates can also yield this compound. A two-step, one-pot synthesis has been developed to produce benzene from eicosapentaenoic acid (EPA), a fatty acid found in microalgae. In this process, which involves olefin metathesis followed by catalytic dehydrogenation, this compound is formed as a major by-product. researchgate.netgreencarcongress.com
| Enzyme Class | EC Number | Function in Pathway | Reference |
|---|---|---|---|
| ω-Hydroxylase (Cytochrome P450) | 1.14.15.3 | Hydroxylation of terminal methyl group | google.com |
| Alcohol Dehydrogenase | 1.1.1.1/2 | Oxidation of ω-hydroxy group to an aldehyde | google.com |
| Aldehyde Dehydrogenase | 1.2.1.3/4/5 | Oxidation of aldehyde group to a carboxylic acid | google.com |
Metabolic Pathways and Biological Origins of Decenedioic Acids
Endogenous Formation in Biological Systems
The primary route for the endogenous formation of 5-decenedioic acid is through the metabolic processing of common dietary unsaturated fatty acids.
Metabolic Degradation of Unsaturated Fatty Acids (e.g., Oleic Acid)
The metabolic precursor to cis-5-decenedioic acid is oleic acid, a monounsaturated omega-9 fatty acid abundant in many fats and oils. chemfont.cahmdb.cafoodb.ca The metabolic breakdown of oleic acid can lead to the formation of various dicarboxylic acids, with cis-5-decenedioic acid being a key intermediate. nih.govnih.gov Specifically, research suggests a metabolic sequence where oleic acid is converted to cis-5-tetradecenoic acid, which is then metabolized to cis-5-tetradecenedioic acid, followed by further breakdown to cis-5-dodecenedioic acid (c5DC12) and subsequently cis-5-decenedioic acid (c5DC10). nih.govresearchgate.net
Role as an Intermediate in Fatty Acid Oxidation
This compound emerges as an intermediate when the primary pathway for fatty acid breakdown, beta-oxidation, is either overwhelmed or impaired. In such scenarios, an alternative pathway, omega-oxidation, becomes more prominent.
Omega-oxidation is a metabolic process that occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgmicrobenotes.com Unlike beta-oxidation, which targets the beta-carbon of a fatty acid, omega-oxidation involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. wikipedia.orgmicrobenotes.com This pathway serves as a salvage mechanism, particularly for medium-chain fatty acids (10-12 carbons), when beta-oxidation is defective. wikipedia.orgmicrobenotes.com The process begins with the hydroxylation of the ω-carbon by a mixed-function oxidase system involving cytochrome P450. wikipedia.org This is followed by two oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively, resulting in the formation of a dicarboxylic acid. wikipedia.orgbyjus.com
Once a dicarboxylic acid like this compound is formed via omega-oxidation, it can then enter the beta-oxidation pathway to be further metabolized. wikipedia.orgnih.gov Beta-oxidation is the major pathway for fatty acid catabolism, occurring within the mitochondria and peroxisomes. aocs.orgjackwestin.com It involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain, releasing a two-carbon unit of acetyl-CoA in each cycle. aocs.orgjackwestin.com However, the presence of a double bond in unsaturated dicarboxylic acids like this compound can be rate-limiting for further beta-oxidation, potentially leading to the accumulation of these intermediates. nih.govresearchgate.net The peroxisomal beta-oxidation pathway is particularly important for the breakdown of dicarboxylic acids. nih.govnih.gov
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid oxidation. researchgate.netmdpi.com In individuals with MCAD deficiency, the enzyme responsible for the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids is defective. medscape.com This blockage leads to an accumulation of medium-chain fatty acids, which are then shunted into the omega-oxidation pathway. medscape.com Consequently, there is an increased production and urinary excretion of medium-chain dicarboxylic acids, including adipic (C6), suberic (C8), and sebacic (C10) acids. mdpi.commedscape.com
Specifically, in MCAD deficiency, elevated levels of cis-5-decenedioic acid have been observed in urine. hmdb.ca This is consistent with the idea that the impaired beta-oxidation of unsaturated fatty acids like oleic acid leads to their increased metabolism through omega-oxidation. researchgate.net Interestingly, while the excretion of some unsaturated dicarboxylic acids like cis-4-decenedioic acid increases significantly in MCAD deficiency, the levels of cis-5-decenedioic acid may only show a slight decrease in some cases, highlighting the complex metabolic shifts that occur in this condition. researchgate.net
Occurrence and Detection in Biological Matrices
This compound can be detected in various biological samples, and its concentration can provide insights into metabolic health and disease.
The presence of various isomers of decenedioic acid, including cis-5-decenedioic acid, has been confirmed in human urine, particularly in patients with dicarboxylic aciduria. nih.gov The identification of these compounds is typically achieved using techniques like gas-liquid chromatography and mass spectrometry. nih.gov In individuals with MCAD deficiency, urinary concentrations of cis-5-decenedioic acid have been reported at significantly elevated levels compared to healthy controls. hmdb.ca For instance, in one study, the urinary levels in MCAD patients ranged from 10.164 to 171.652 µmol/mmol creatinine, whereas it was undetectable in the urine of normal children. hmdb.ca Another study on Korean patients with MCADD also reported the detection of decenedioic acid peaks in urine organic acid analysis. koreamed.org
Beyond conditions of metabolic disease, decenedioic acid has also been identified in other biological contexts. For example, 2-decenedioic acid has been found in royal jelly and manuka honey. google.comresearchgate.netjst.go.jpresearchgate.net
Detection in Human Urine
The detection of decenedioic acids in human urine points to their role as products of fatty acid metabolism. Research has identified specific isomers of decenedioic acid as urinary metabolites.
Metabolic Origin: Studies have proposed that unsaturated dicarboxylic acids found in urine originate from the oxidation of common dietary unsaturated fatty acids. For instance, cis-5-decenedioic acid is considered a metabolic intermediate in the pathway that converts oleic acid to cis-3-octenedioic acid. researchgate.netnih.gov Similarly, it is suggested that cis-4-decenedioic acid is derived from the metabolism of linoleic acid. researchgate.netnih.gov The presence of these compounds can be indicative of underlying metabolic states; for example, levels of cis-4-decenedioic acid are reported to increase in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder affecting fatty acid oxidation. hmdb.caresearchgate.net
Excretion Data: An acetylenic analog, 5-decynedioic acid, has been isolated from the urine of healthy adults, with a daily excretion rate of 0.01-0.1 mmol. nih.gov While not a decenedioic acid, its presence points to the metabolic processing and excretion of ten-carbon dicarboxylic acids. In animal studies, decenedioic acid was identified as a likely metabolite in rat urine following the administration of selenium nanoparticles, suggesting its connection to altered fatty acid metabolism under specific conditions. nih.gov
| Compound | Observed In | Metabolic Precursor (Proposed) | Associated Conditions | Reference |
| cis-4-Decenedioic acid | Human Urine | Linoleic Acid | Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) | researchgate.netnih.govhmdb.caresearchgate.net |
| cis-5-Decenedioic acid | Human Urine | Oleic Acid | Intermediate in fatty acid oxidation | researchgate.netnih.govresearchgate.net |
| 5-Decynedioic acid | Human Urine | Not specified | Found in healthy adults | nih.gov |
| Decenedioic acid | Rat Urine | Not specified | Altered fatty acid metabolism (induced) | nih.gov |
Identification in Kidney Tissues (e.g., in Diabetic Kidney Injury Models)
Recent metabolomics studies have implicated decenedioic acids in the pathophysiology of kidney disease. Specifically, research using animal models has highlighted changes in the concentration of these compounds in kidney tissue during diabetic kidney injury.
Association with Diabetic Kidney Injury: In a study on mice with streptozotocin-induced type 1 diabetes, cis-5-decenedioic acid was identified as a key metabolite associated with the expression of meprin-β, a metalloprotease implicated in the progression of diabetic kidney disease (DKD). physiology.orgnih.govphysiology.org The analysis of kidney tissues revealed that cis-5-decenedioic acid was among the metabolites with a strong variable importance of projection score, distinguishing the metabolic profile of diabetic mice. physiology.orgnih.gov This finding suggests that alterations in the balance of metabolites, including cis-5-decenedioic acid, may contribute to the kidney injury observed in diabetes. physiology.orgnih.gov
| Compound | Biological Sample | Experimental Model | Key Finding | Reference |
| cis-5-Decenedioic acid | Mouse Kidney Tissue | Streptozotocin (STZ)-induced type 1 diabetes | Identified as a meprin expression-associated metabolite in diabetic kidney injury. | physiology.orgnih.govphysiology.org |
Presence in Natural Products (e.g., Honey, Gynura procumbens, Suberin)
This compound and its derivatives are found in a variety of natural sources, from plant extracts to honeybee products, where they contribute to the chemical makeup and, in some cases, the biological properties of these substances.
Gynura procumbens : This medicinal plant, found in Southeast Asia, contains decenedioic acid as one of its phytoconstituents. herbmedpharmacol.comum.edu.myresearchgate.net The compound has been identified in various extracts of the plant's leaves, including chloroform (B151607) and ethanol (B145695) extracts, through liquid chromatography-mass spectrometry (LC-MS) analysis. herbmedpharmacol.comum.edu.myresearchgate.netresearchgate.net
Honey : Decenedioic acid is a known component of honey and is considered to be of bee origin. acs.orggerli.com Its concentration has been studied as a potential indicator of honey maturity, with research showing it accumulates in mature honey compared to immature honey. acs.orgmdpi.com Royal jelly-derived fatty diacids, including decenedioic acid, have also been detected in honey samples. mdpi.com
Suberin : Suberin, a complex biopolymer found in the cell walls of certain plant tissues like birch outer bark, contains dicarboxylic acids as major components. mdpi.comgerli.comatamankimya.com Specifically, 2-hydroxy-decenedioic acid has been identified as one of the hydroxyacids present in suberinic acids derived from birch bark after depolymerization. mdpi.com
| Natural Source | Compound Identified | Method of Detection | Significance | Reference |
| Gynura procumbens (Leaves) | Decenedioic acid | LC-MS | Phytoconstituent of the plant | herbmedpharmacol.comum.edu.myresearchgate.netresearchgate.net |
| Honey | Decenedioic acid | GC-MS, UPLC-QTOF-MS | Bee-originated fatty acid, potential maturity marker | acs.orggerli.commdpi.commdpi.comresearchgate.net |
| Suberin (from Birch Bark) | 2-hydroxy-decenedioic acid | GC-MS | Component of suberinic acids | mdpi.com |
Role in Insect Pheromone Systems (e.g., Honeybee Apis mellifera)
Decenedioic acids play a crucial role in the chemical communication systems of honeybees (Apis mellifera), acting as pheromones that regulate social behavior within the hive.
Queen and Worker Bee Secretions: Dicarboxylic acids, including 2-decenedioic acid and decanedioic acid (sebacic acid), are produced in the mandibular glands of both queen and worker honeybees. gerli.com These compounds are key components of the pheromone system that helps regulate hive activities. gerli.com
Component of Queen Mandibular Pheromone (QMP): The complex blend of chemicals that constitutes the queen's pheromonal signal includes various fatty acids. Analysis of queen mandibular gland extracts has identified a compound referred to as "x-decenedioic acid" as a component of this mixture. nih.gov
| Organism | Pheromone/Secretion | Glandular Source | Specific Compound(s) | Reference |
| Honeybee (Apis mellifera) | Hive Pheromones | Mandibular Glands | 2-Decenedioic acid, Decanedioic acid | gerli.com |
| Honeybee (Apis mellifera) | Queen Mandibular Pheromone | Mandibular Glands | x-Decenedioic acid | nih.gov |
| Honeybee (Apis mellifera) | Royal Jelly | Hypopharyngeal & Mandibular Glands | 2-Decenedioic acid | researchgate.net |
Derivatives and Chemical Transformations of 5 Decenedioic Acid
Hydrogenation to Saturated Analogues
The conversion of 5-decenedioic acid to its saturated counterpart, sebacic acid, is a key transformation. This process, known as hydrogenation, involves the addition of hydrogen across the double bond, eliminating the unsaturation without affecting the carboxylic acid groups.
The hydrogenation of this compound directly yields sebacic acid (decanedioic acid). d-nb.infoacs.orgresearchgate.netlookchem.commdpi.com This reaction is significant as sebacic acid is a commercially important monomer used in the production of polyamides, plasticizers, and lubricants. Research has shown that this compound, which can be produced as a byproduct in certain biorefinery processes, can be readily converted to the more desirable sebacic acid. d-nb.infoacs.orgresearchgate.net This conversion is part of a broader strategy to produce valuable chemicals from renewable feedstocks. researchgate.net
The selective saturation of the double bond in this compound is achieved under specific catalytic conditions. Research has demonstrated that the hydrogenation can proceed efficiently even under mild hydrogen pressure. d-nb.info In studies where this compound was a byproduct of eicosapentaenoic acid (EPA) metathesis, subsequent hydrogenation was performed successfully. d-nb.info The presence of hydrogen during the initial reaction steps can lead directly to the formation of the saturated product, sebacic acid. d-nb.infoacs.orgresearchgate.net
Table 1: Catalytic Hydrogenation Conditions for this compound
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Hydrogen Pressure | 5 bar | Complete hydrogenation | d-nb.info |
| Reaction Phase | Post-metathesis mixture | Full conversion to sebacic acid | d-nb.info |
| Integrated Approach | Hydrogen present during dehydrogenation step of a preceding reaction | Direct formation of sebacic acid | d-nb.info |
Esterification Reactions
The two carboxylic acid groups of this compound can undergo esterification by reacting with alcohols. This reaction produces the corresponding diester, altering the molecule's physical properties, such as its melting point and solubility. While specific studies detailing the esterification of this compound are not prevalent, standard methods for esterifying dicarboxylic acids are applicable. commonorganicchemistry.comnevolab.de
Common esterification methods include the Fischer esterification, which involves reacting the carboxylic acid with an excess of a simple alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst. commonorganicchemistry.com For substrates that may be sensitive to strong acids, alternative methods such as the Steglich esterification, using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), are effective. commonorganicchemistry.com Another approach involves a two-step process: first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. commonorganicchemistry.com
Table 2: General Esterification Methods Applicable to Dicarboxylic Acids
| Method | Reagents | Suitability | Source |
|---|---|---|---|
| Fischer Esterification | Alcohol (in excess), Acid Catalyst (e.g., H₂SO₄) | Best for simple, non-acid-sensitive substrates. | commonorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Good for acid-sensitive substrates. | commonorganicchemistry.com |
| Via Acid Chloride | 1. SOCl₂ or Oxalyl Chloride 2. Alcohol | Two-step process, versatile. | commonorganicchemistry.com | | p-TsOH Catalysis | Alcohol, p-Toluenesulfonic acid (p-TsOH) | Effective for dicarboxylic acids, high conversion. | nevolab.de |
Potential for Decarboxylation
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this reaction is typically difficult and requires high temperatures. wikipedia.org The stability of the potential carbanion intermediate formed upon losing CO₂ is a key factor influencing the ease of decarboxylation. wikipedia.org
In the case of this compound, the structure lacks features that typically facilitate decarboxylation, such as a β-keto group or other strong electron-withdrawing groups at the alpha or beta position relative to the carboxylic acids. wikipedia.org Therefore, the direct decarboxylation of this compound to form an unsaturated hydrocarbon would likely require harsh conditions and is not considered a facile transformation under normal laboratory settings.
Functionalization of the Double Bond
The internal double bond in this compound offers a site for various addition reactions, allowing for the introduction of new functional groups. aocs.org This functionalization can lead to a wide array of novel, long-chain difunctional molecules. researchgate.net Modern synthetic methods that have been applied to other unsaturated fatty acids could be similarly applied to this compound. aocs.org
Examples of potential transformations include:
Isomerizing Carbonylation: Catalytic systems can be used to isomerize the internal double bond and introduce a carbonyl group, potentially leading to the formation of tricarboxylic acids. researchgate.net
Electrophilic Addition: Lewis acid-induced additions can introduce various groups across the double bond. For instance, acylation with an acyl chloride in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) could yield β,γ-unsaturated oxo-dicarboxylic acids. aocs.org
Epoxidation: The double bond can be converted to an epoxide using peroxy acids. This epoxide can then be opened by various nucleophiles to introduce vicinal difunctionality (e.g., diols, amino alcohols).
Ozonolysis: Cleavage of the double bond with ozone would break the ten-carbon chain, resulting in the formation of two smaller molecules: glutaric acid (a five-carbon dicarboxylic acid) and glutaraldehydic acid.
These transformations highlight the potential of this compound as a platform molecule for synthesizing complex, functionalized long-chain compounds.
Applications in Advanced Materials Science and Chemical Synthesis
Polymer Monomer Development
5-Decenedioic acid serves as a foundational monomer for the synthesis of various polymers, contributing to the development of high-performance and bio-based materials.
While this compound can be used in polymerization reactions, its hydrogenated analogue, sebacic acid (decanedioic acid), is a well-established monomer in the production of high-performance polyamides. d-nb.infogreencarcongress.com The production of this compound from renewable sources provides a sustainable pathway to sebacic acid, which is in high demand for applications such as corrosion protection and specialty polyamides. d-nb.info
Sebacic acid, when reacted with various diamines, yields polyamides with desirable properties like low water absorbability and excellent dimensional stability. epo.org For instance, the polycondensation of sebacic acid with aromatic diamines like 4,4′-oxydianiline (ODA) and 4,4′-diaminodiphenylmethane (MDA) results in semi-aromatic polyamides with high thermal stability. nih.gov These characteristics make such polyamides suitable for demanding applications in the automotive and electronics industries. epo.org The conversion of this compound to sebacic acid is a critical step that links green production methods to the established polyamide industry. d-nb.infogreencarcongress.com
Table 1: Thermal Properties of Semi-Aromatic Polyamides from Aliphatic Dicarboxylic Acids This table presents data on polyamides synthesized from various dicarboxylic acids, including sebacic acid, which can be derived from this compound.
| Polyamide | Dicarboxylic Acid | Diamine | Inherent Viscosity (dL/g) | 5% Weight Loss Temp (Td5%) (°C) |
|---|---|---|---|---|
| AO | Sebacic Acid | ODA | 0.76 | 416 |
| AM | Sebacic Acid | MDA | 0.63 | 390 |
| PO | Pimelic Acid | ODA | 0.41 | 385 |
| GO | Glutaric Acid | ODA | 0.20 | 316 |
Source: Adapted from research on direct bulk polycondensation of aliphatic dicarboxylic acids and aromatic diamines. nih.gov
Polyesters are a class of polymers formed through the reaction of a dicarboxylic acid with a diol. process-insights.com this compound, with its two carboxylic acid groups, is a suitable monomer for creating polyesters. justia.com The presence of the double bond in its backbone can be exploited to create unsaturated polyester (B1180765) resins, which can be cross-linked to form thermoset materials, or it can be retained to influence the final properties of a thermoplastic polyester.
The synthesis of polyesters can be achieved through thermal polycondensation, a process that can be tailored to produce materials with a wide range of properties. mdpi.com Research has demonstrated that dicarboxylic acids derived from renewable feedstocks, such as those from microalgae oil, can serve as building blocks for novel polyester materials. researchgate.netresearchgate.net Specifically, decenedioic acid is noted as a monomer for producing polyester polyols, which are key intermediates in the manufacturing of polyurethanes. justia.com
A significant application of dicarboxylic acids like those derived from suberin is in the synthesis of bio-polyols for polyurethanes (PUs). nih.govresearchgate.net Suberin, a complex biopolymer found in the bark of trees like the birch, can be depolymerized to yield a mixture of "suberinic acids," which includes various aliphatic monomers such as dicarboxylic acids and hydroxy acids. nih.govmdpi.com
This mixture of suberinic acids is a promising alternative to petroleum-based feedstocks for producing polyols. researchgate.net Research has shown that these suberin-derived acids possess high acid and hydroxyl values, which are essential characteristics for their successful esterification into polyols suitable for rigid PU foam production. nih.govmdpi.com The resulting bio-polyols can then react with isocyanates to form polyurethanes, contributing to a more sustainable materials economy by replacing fossil-based polyols. nih.govresearchgate.net
Table 2: Characteristics of Suberinic Acid (SA)-Based Bio-Polyols
| Property | Value | Significance for Polyurethane Synthesis |
|---|---|---|
| Acid Value | 6–24 mg KOH/g | Indicates the amount of free carboxylic acids available for esterification. |
| Hydroxyl Value | 385–640 mg KOH/g | A high value is necessary for the cross-linking reactions that form rigid PU foams. nih.govmdpi.com |
| Molecular Weight | <1300 Da | Suitable for the development of rigid PU foams. nih.gov |
Source: Data compiled from studies on the synthesis and characterization of bio-polyols from depolymerized suberin. nih.govresearchgate.net
Intermediate in Fine Chemical Synthesis
Beyond its direct use in polymers, this compound serves as a key intermediate in the synthesis of other valuable chemicals. In a notable example of a biorefinery process, this compound is a major co-product in the catalytic conversion of eicosapentaenoic acid (EPA), a component of microalgae oil, into benzene (B151609). d-nb.infogreencarcongress.com
This two-step, one-pot process involves an initial olefin metathesis reaction followed by catalytic dehydrogenation. d-nb.info The primary products are benzene and, significantly, this compound and 5-octenoic acid. d-nb.inforesearchgate.net This route is advantageous because it transforms a renewable lipid feedstock into multiple high-value chemical products simultaneously. Furthermore, the this compound produced can be subsequently hydrogenated to yield sebacic acid, a highly sought-after chemical for high-performance polymers and lubricants. d-nb.infogreencarcongress.com This positions this compound as a central hub in a sustainable chemical production pathway.
Green Chemistry Initiatives and Renewable Feedstocks
The production and use of this compound are closely aligned with the principles of green chemistry, which advocate for the use of renewable feedstocks and the design of efficient, waste-minimizing chemical processes. acs.orgskpharmteco.com
A prime example of a green chemistry approach is the production of this compound from microalgal lipids. d-nb.inforesearchgate.net Microalgae are a promising renewable feedstock because they can be cultivated on non-arable land, grow rapidly, and can accumulate large quantities of lipids, including polyunsaturated fatty acids like EPA. researchgate.netnih.gov
Researchers have developed a catalytic process that converts EPA from microalgae into benzene, this compound, and 5-octenoic acid. d-nb.infogreencarcongress.com The process utilizes olefin metathesis, a powerful reaction in green chemistry for its efficiency and selectivity. acs.org This method provides a sustainable alternative to petrochemical routes for producing both aromatic compounds and dicarboxylic acids. d-nb.infogreencarcongress.com
Table 3: Research Findings on Sustainable Production of this compound
| Feedstock | Catalytic Process | Key Products | Significance |
|---|---|---|---|
| Eicosapentaenoic Acid (EPA) from microalgal oil | Olefin Self-Metathesis & Dehydrogenation | Benzene, this compound, 5-Octenoic Acid | A one-pot, two-step synthesis that converts a renewable lipid into multiple valuable chemicals. d-nb.infogreencarcongress.com |
Source: Based on research into the valorization of microalgal lipids. d-nb.infogreencarcongress.comresearchgate.net
Valorization of Biomass and Waste Streams
The production of this compound is increasingly drawing from renewable and waste-derived feedstocks, positioning it as a key platform chemical in the circular economy. Research efforts have focused on two primary valorization pathways: the catalytic conversion of biomass, particularly fatty acids from plant and microalgae oils, and the oxidative degradation of plastic waste. These approaches offer sustainable alternatives to traditional petrochemical routes, contributing to the development of greener and more resource-efficient chemical manufacturing processes.
The valorization of biomass into this compound predominantly relies on the principles of olefin metathesis. This catalytic reaction enables the rearrangement of carbon-carbon double bonds, providing a versatile tool for transforming long-chain unsaturated fatty acids into a variety of valuable chemicals, including dicarboxylic acids.
One of the most promising biomass sources for this compound production is microalgae oil, which can be rich in polyunsaturated fatty acids like eicosapentaenoic acid (EPA). A two-step, one-pot process has been developed for the conversion of EPA into benzene, where this compound is generated as a major by-product. nih.govgreencarcongress.com This process involves an initial self-metathesis of EPA, followed by catalytic dehydrogenation. nih.govgreencarcongress.com The this compound arises from the self-metathesis of an intermediate product, 5-octenoic acid, or through direct chain metathesis of EPA. d-nb.info Under thermodynamic equilibrium, the by-product mixture from this reaction contains approximately 25% this compound. d-nb.info The reaction is typically carried out at a temperature of around 45 °C using a Hoveyda-Grubbs 2nd generation catalyst. d-nb.info
Oleic acid, a monounsaturated fatty acid abundant in various vegetable oils such as palm, olive, and soybean oil, also serves as a viable feedstock. acs.orgresearchgate.net Through cross-metathesis with other olefins, such as ethylene (B1197577) or short-chain dicarboxylic acids like hex-3-enedioic acid, oleic acid can be converted into a range of unsaturated dicarboxylic acids with varying chain lengths. nih.govacs.org While the direct yield of this compound from oleic acid metathesis is a subject of ongoing research, the flexibility of this approach allows for the tailored production of different diacids. nih.govacs.org The ethenolysis of methyl oleate, for example, primarily yields 1-decene (B1663960) and methyl 9-decenoate. scielo.brd-nb.inforesearchgate.net
The conversion of plastic waste into valuable chemicals represents a significant advancement in waste valorization. Polyethylene (PE), one of the most common and persistent plastics, can be broken down through oxidative processes to yield a mixture of dicarboxylic acids. acs.orgnih.govresearchgate.net
Catalytic oxidative degradation of polyethylene, often using nitric acid at elevated temperatures (e.g., 180 °C), results in the formation of various water-soluble dicarboxylic acids. acs.orgacs.org While shorter-chain diacids like succinic acid and glutaric acid are typically the major products, longer-chain dicarboxylic acids, including isomers of decenedioic acid, are also formed. acs.orgnih.govgoogle.com Patent literature details methods for decomposing plastic waste, including polyethylene, that list 2-decenedioic acid as a potential product among a range of other dicarboxylic acids. google.comgoogleapis.com
The following table summarizes key research findings on the production of this compound and related dicarboxylic acids from biomass and waste streams.
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Adipic acid |
| Azelaic acid |
| Benzene |
| BiOI/BiVO4 |
| Eicosapentaenoic acid (EPA) |
| Ethylene |
| Glutaric acid |
| Hex-3-enedioic acid |
| Methyl 9-decenoate |
| Nitric acid |
| 5-Octenoic acid |
| Oleic acid |
| Pimelic acid |
| Propanoic acid |
Advanced Analytical Methodologies for 5 Decenedioic Acid Characterization
Chromatographic Techniques
Chromatography is the cornerstone of separating 5-decenedioic acid from other components in a sample, which is a prerequisite for accurate mass spectrometric analysis. The choice between gas and liquid chromatography depends on the sample's nature and the analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a dicarboxylic acid like this compound, which has low volatility due to its polar carboxyl groups, chemical modification is required prior to analysis. In GC-MS, the derivatized compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, the compound is ionized, typically by electron ionization (EI), which generates a reproducible fragmentation pattern. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. Quantification is achieved by integrating the area of a specific ion peak and comparing it against a calibration curve generated from standards.
To make this compound amenable to GC-MS analysis, its polar carboxylic acid functional groups must be converted into more volatile and less polar derivatives. This process, known as derivatization, improves chromatographic peak shape and thermal stability. The two most common strategies are silylation and esterification.
Silylation: This is a classic derivatization method that replaces the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting bis-TMS ester of this compound is significantly more volatile and produces characteristic mass spectra.
Esterification: This strategy involves converting the carboxylic acid groups into esters, most commonly methyl esters. This can be achieved using reagents like methanol (B129727) with an acid catalyst (e.g., BF3) or diazomethane. Methyl esters are generally more stable to hydrolysis than TMS-esters, making them a preferred choice for certain applications.
The selection of a derivatization strategy depends on the sample matrix and the presence of other metabolites that may react with the chosen reagent.
Table 1: Common Derivatization Strategies for this compound in GC-MS
| Strategy | Common Reagent(s) | Resulting Derivative | Key Advantage |
|---|---|---|---|
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | Forms volatile derivatives suitable for a broad range of metabolites. |
| Esterification | Methanol/BF₃, Diazomethane | Methyl Ester | Produces derivatives that are more stable to hydrolysis than TMS esters. |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become a dominant technique for global metabolite profiling. A key advantage of LC-MS is its ability to analyze a wide range of compounds, including polar molecules like this compound, in their native form without the need for derivatization. This simplifies sample preparation and allows for a broader range of analytes to be detected.
In a typical LC-MS/MS workflow, the sample is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). UPLC systems, which use columns with sub-2 µm particles, offer higher resolution and faster analysis times. The separated analytes are then ionized and analyzed by a tandem mass spectrometer. This approach provides high sensitivity and specificity, making it ideal for detecting and quantifying low-abundance metabolites in complex biological samples such as plasma, urine, or tissue extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Mass Spectrometry Applications
Mass spectrometry is not only a detector for chromatography but also a powerful tool for structural analysis. Different ionization and analysis techniques can be employed to gain detailed structural information about this compound.
Tandem mass spectrometry (MS-MS) is an essential technique for the detailed structural characterization of molecules. The process involves multiple stages of mass analysis. First, a precursor ion, typically the molecular ion or a protonated molecule of this compound, is selected in the first mass analyzer. This isolated ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting product ions are then analyzed in a second mass analyzer, producing a product ion spectrum.
This fragmentation pattern provides a wealth of structural information, helping to confirm the carbon chain length, the presence and location of functional groups, and the position of the double bond within the this compound molecule. This capability is particularly crucial for distinguishing between structural isomers, such as different positional isomers of decenedioic acid, which may be difficult to separate chromatographically.
Atmospheric Pressure Ionization refers to a class of soft ionization techniques that are highly compatible with liquid chromatography. Atmospheric Pressure Chemical Ionization (APCI) is a common method used for polar and relatively nonpolar compounds with molecular weights typically below 1500 Da.
In the positive ion mode, APCI generates ions through a series of gas-phase reactions at atmospheric pressure. The LC eluent is nebulized and vaporized at high temperatures. A corona discharge then ionizes the solvent and nitrogen gas molecules. These primary ions subsequently react with the analyte molecules (M), most commonly through proton transfer, to produce protonated molecules, [M+H]⁺. This soft ionization process imparts minimal excess energy to the analyte, reducing in-source fragmentation and ensuring that the intact protonated molecule is the predominant species observed. This is highly advantageous for MS-MS analysis, as it provides a high abundance of the precursor ion for subsequent fragmentation and structural elucidation.
Table 2: Primary Ions of this compound in Positive Mode APCI-MS
| Ion Type | Formula (for C₁₀H₁₆O₄) | Description |
|---|---|---|
| Protonated Molecule | [M+H]⁺ | The intact molecule with an added proton. This is typically the most abundant ion and is used as the precursor ion for MS/MS analysis. |
| Radical Cation | M⁺• | The intact molecule with one electron removed. This ion may also be observed, often at a lower abundance than the protonated molecule. |
Tandem Mass Spectrometry (MS-MS) for Structural Elucidation and Isomer Distinction
Collisionally Induced Dissociation (CID) Fragmentation Patterns
Collisionally Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion, providing valuable structural information. When analyzing this compound (C10H16O4, molecular weight: 200.23 g/mol ) by mass spectrometry, a precursor ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode or a protonated/adduct ion in positive ion mode, is isolated and subjected to collisions with an inert gas (e.g., argon or nitrogen).
The resulting fragmentation pattern is characteristic of the molecule's structure. For dicarboxylic acids like this compound, fragmentation is predictable and primarily involves:
Decarboxylation: The most common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO2), corresponding to a mass loss of 44 Da.
Loss of Water: The neutral loss of H2O (18 Da) from the precursor ion is also a frequently observed fragmentation event.
Cleavage of C-C Bonds: The hydrocarbon chain can undergo cleavage, particularly at positions alpha and beta to the carboxyl groups and adjacent to the double bond. bohrium.com Fragmentation of doubly-charged ions of dicarboxylic acids under CID conditions can specifically lead to breaks in the C-C bond of the molecule's skeleton. bohrium.com
Complex Rearrangements: In some cases, charge-remote fragmentation mechanisms can lead to more complex rearrangements and losses. nih.gov
Studies on similar dicarboxylic acids show that derivatization, for instance into trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters, can also be used, where fragmentation would involve cleavage of the carboxyl groups. nih.gov MS/MS analysis of these derivatized acids has revealed fragment ions corresponding to the loss of two carboxyl groups during CID. nih.gov
Table 1: Predicted CID Fragmentation of this compound ([M-H]⁻, m/z 199.1)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Predicted Origin |
| 199.1 | H₂O | 181.1 | Loss of water from a carboxyl group |
| 199.1 | CO₂ | 155.1 | Decarboxylation from one end |
| 199.1 | H₂O + CO₂ | 137.1 | Sequential loss of water and carbon dioxide |
| 199.1 | 2 x CO₂ | 111.1 | Loss of both carboxyl groups (less common as a single event) |
This table is predictive and based on the known fragmentation behavior of dicarboxylic acids. Actual fragmentation may vary with instrument conditions.
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) for Polymeric Material Analysis
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful technique for the analysis of synthetic polymers. When this compound is used as a monomer in the synthesis of polyesters or polyamides, MALDI-ToF is invaluable for characterizing the resulting polymeric material. This soft ionization technique allows for the analysis of large molecules with minimal fragmentation.
In a typical MALDI-ToF analysis of a polymer derived from this compound, the polymer sample is co-crystallized with a matrix (e.g., dithranol or DCTB) and a cationizing agent (e.g., silver trifluoroacetate). A laser pulse desorbs and ionizes the polymer chains, which are then accelerated into the time-of-flight analyzer.
The resulting spectrum provides several key pieces of information:
Repeating Unit Mass: The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the repeating monomer unit. For a polyester (B1180765) made from this compound (C10H16O4) and ethylene (B1197577) glycol (C2H6O2), the repeating unit would be (C12H18O4), with a mass of 226.27 g/mol .
End-Group Analysis: The absolute mass of the observed peaks allows for the identification of the polymer chain's end groups, confirming the identities of the initiator and terminating agents.
Molecular Weight Distribution: The spectrum displays the distribution of polymer chains of different lengths, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.
Table 2: Hypothetical MALDI-ToF Data for a Polyester from this compound and Ethylene Glycol
| Peak (n=) | Formula of Ion [M+Na]⁺ (M = H-(C₁₂H₁₈O₄)n-OH) | Calculated m/z |
| 5 | C₆₀H₉₂O₂₂Na | 1171.6 |
| 6 | C₇₂H₁₁₀O₂₆Na | 1397.7 |
| 7 | C₈₄H₁₂₈O₃₀Na | 1623.8 |
| 8 | C₉₆H₁₄₆O₃₄Na | 1849.9 |
| 9 | C₁₀₈H₁₆₄O₃₈Na | 2076.1 |
This table represents a hypothetical analysis where 'n' is the number of repeating units and Sodium (Na) is the cationizing agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its connectivity and stereochemistry (e.g., cis/Z vs. trans/E isomerism of the double bond).
For (5Z)-dec-5-enedioic acid, the ¹H NMR spectrum would exhibit characteristic signals for the different types of protons:
Olefinic Protons (-CH=CH-): These protons would appear as a multiplet in the downfield region (typically ~5.4 ppm), with a coupling constant characteristic of a cis-alkene.
Methylene (B1212753) Protons Alpha to Carboxyls (-CH₂-COOH): These protons would resonate at approximately 2.3-2.4 ppm as a triplet.
Methylene Protons Alpha to the Double Bond (-CH₂-CH=): These protons would be found around 2.0-2.1 ppm.
Other Methylene Protons (-CH₂-): The remaining methylene groups would appear further upfield.
Carboxylic Acid Protons (-COOH): These would appear as a broad singlet far downfield (often >10 ppm), and their signal may be exchanged with D₂O.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom:
Carboxyl Carbons (-COOH): These would be the most downfield signals, typically >175 ppm.
Olefinic Carbons (-CH=CH-): These would appear in the range of 125-135 ppm.
Aliphatic Carbons (-CH₂-): The various methylene carbons would resonate in the upfield region of the spectrum (typically 20-40 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (5Z)-dec-5-enedioic acid
| Atom Position | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| C1, C10 (-COOH) | ~11.5 (broad s) | ~179 |
| C2, C9 (-CH₂COOH) | ~2.35 (t) | ~34 |
| C3, C8 (-CH₂CH₂COOH) | ~1.65 (quintet) | ~24 |
| C4, C7 (-CH₂CH=) | ~2.05 (q) | ~27 |
| C5, C6 (-CH=CH-) | ~5.40 (m) | ~130 |
Predicted values are based on standard chemical shift tables and software; actual values may vary depending on the solvent and experimental conditions.
Spectrophotometric and Chemiluminescent Detection Methods
While mass spectrometry and NMR are primary tools for structural characterization, spectrophotometric and chemiluminescent methods can be applied for the quantification of this compound in specific contexts, often requiring derivatization to introduce a chromophore or a luminescent tag.
Spectrophotometric Methods: Direct UV-Vis spectrophotometry is generally not suitable for this compound due to the lack of a strong chromophore in its structure. nih.gov However, indirect methods can be employed. Carboxylic acids can be determined by reacting them with a derivatizing agent to produce a colored product. tandfonline.com For example, unsaturated compounds can be determined by reacting them with a reagent like bromine, and then measuring the unconsumed reagent. rsc.orgrsc.org Another approach involves reacting the carboxylic acid groups with reagents like 2-nitrophenylhydrazine (B1229437) in the presence of a coupling agent to form a derivative that gives an intense color in an alkaline medium, which can be measured with a spectrophotometer. tandfonline.com
Chemiluminescent Methods: Chemiluminescence offers high sensitivity for detection. nih.gov Direct chemiluminescent detection of this compound is not common. However, detection could be achieved by coupling it to a chemiluminescent system. For instance, methods involving oxidation reactions that produce light could potentially be adapted. nih.gov The presence of the double bond and carboxylic acid functional groups allows for various chemical reactions that could be linked to a light-emitting reporter system, such as those involving luminol (B1675438) or 1,2-dioxetane (B1211799) substrates, often catalyzed by an enzyme like peroxidase. nih.gov
Table 4: Principles of Potential Detection Methods
| Method | Principle | Application Context |
| Indirect Spectrophotometry | Derivatization of the carboxyl groups to form a colored compound, followed by absorbance measurement at a specific wavelength. | Quantification in samples where high specificity is not required or after chromatographic separation. |
| Chemiluminescence | Coupling the molecule to a reaction that generates light (e.g., through an enzymatic reaction or oxidation). The emitted light is proportional to the analyte concentration. | Trace-level quantification in biological or environmental samples, often used as a detection method in liquid chromatography. nih.govfrontiersin.org |
These methods are generally applied in specific research assays rather than for routine structural characterization.
Future Research Directions and Emerging Paradigms
Development of Novel and More Efficient Catalytic Systems for Synthesis
Further research in this area is exploring different metathesis catalysts, such as Hoveyda-Grubbs 2, which has shown high selectivity. d-nb.info The optimization of reaction conditions, including temperature and catalyst loading, is crucial for maximizing the production of 5-decenedioic acid while minimizing the formation of other by-products like 5-octenoic acid. d-nb.info The development of catalysts that can perform these transformations under milder conditions and with higher turnover numbers remains a key objective.
Exploration of Diverse Microbial Strains for Enhanced Biotechnological Production Yields
Biotechnological routes offer a renewable alternative to chemical synthesis for producing dicarboxylic acids. The exploration of diverse microbial strains is a critical aspect of enhancing the production yields of this compound. Certain yeast strains, particularly those with limited or reduced beta-oxidation activity like Candida cloacae, have been shown to produce a mixture of unsaturated dioic acids, including cis-5-decenedioic acid, from substrates like oleic acid. google.com
Future research will likely focus on identifying and engineering novel microbial strains with improved capabilities for this compound production. This includes screening for microorganisms that naturally produce this compound, such as certain fungi. For instance, some fungal species have been identified that can synthesize various dicarboxylic acids. smolecule.com Additionally, metabolic engineering strategies can be employed to optimize existing microbial production platforms. This could involve overexpressing key enzymes in the biosynthetic pathway or knocking out competing pathways to channel more carbon flux towards the desired product. The use of renewable feedstocks, such as glucose or fatty acids from plant oils, is a key advantage of these biotechnological approaches. google.com
In-depth Investigations into Metabolic Regulation and Biological Signaling Roles
While the primary interest in this compound has been as a chemical intermediate, there is a growing need for in-depth investigations into its metabolic regulation and potential biological signaling roles. As a dicarboxylic acid, it is implicated in fatty acid metabolism. foodb.cachemfont.ca In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the urinary excretion of unsaturated dicarboxylic acids, including cis-5-decenedioic acid, is altered. nih.gov This suggests a link between this compound levels and the regulation of fatty acid oxidation. nih.gov
Further research is needed to elucidate the specific enzymes and pathways involved in the biosynthesis and degradation of this compound in various organisms. Understanding how its metabolism is regulated could provide insights into metabolic diseases and potentially identify new therapeutic targets. Moreover, exploring its potential role as a signaling molecule is an emerging area. Some fatty acid derivatives are known to have signaling functions, and it is plausible that this compound or its metabolites could also act as signaling molecules, for instance in pathways related to inflammation or cell differentiation. researchgate.netresearchgate.net
Expansion of Derivatization Chemistry for New Material Applications
The bifunctional nature of this compound, with its two carboxylic acid groups and a central double bond, makes it a versatile platform for the synthesis of new materials. Expansion of its derivatization chemistry is key to unlocking its potential in polymer science and other material applications. The carboxylic acid groups can be readily converted into esters, amides, and other functional groups, allowing for the creation of a wide range of monomers. atamankimya.com
These monomers can then be used to produce polyesters and polyamides with unique properties. atamankimya.com The presence of the double bond in the backbone of these polymers can be exploited for further modifications, such as cross-linking or the introduction of other functionalities. Research in this area could focus on synthesizing and characterizing novel polymers derived from this compound and evaluating their thermal, mechanical, and chemical properties for various applications, including as plasticizers, lubricants, and adhesives. atamankimya.com
Computational Modeling and Simulation Studies for Reaction Mechanism Elucidation and Structure-Function Relationships
Computational modeling and simulation are powerful tools for gaining a deeper understanding of chemical reactions and structure-function relationships at the molecular level. For this compound, these approaches can be applied to several key research areas.
Reaction Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanisms of the catalytic reactions used for its synthesis. walisongo.ac.id For example, density functional theory (DFT) calculations can be used to model the reaction pathways of olefin metathesis, providing insights into the transition states and intermediates involved. This can aid in the rational design of more efficient catalysts. Similarly, for biotechnological production, molecular docking and molecular dynamics (MD) simulations can be used to study the interactions between substrates and enzymes in the biosynthetic pathway, helping to identify key residues for targeted mutagenesis to improve enzyme activity and selectivity. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
